4-Ethyloctane 4-Ethyloctane 4-Ethyloctane is a natural product found in Plakortis angulospiculatus with data available.
Brand Name: Vulcanchem
CAS No.: 15869-86-0
VCID: VC21046787
InChI: InChI=1S/C10H22/c1-4-7-9-10(6-3)8-5-2/h10H,4-9H2,1-3H3
SMILES: CCCCC(CC)CCC
Molecular Formula: C10H22
Molecular Weight: 142.28 g/mol

4-Ethyloctane

CAS No.: 15869-86-0

Cat. No.: VC21046787

Molecular Formula: C10H22

Molecular Weight: 142.28 g/mol

* For research use only. Not for human or veterinary use.

4-Ethyloctane - 15869-86-0

Specification

CAS No. 15869-86-0
Molecular Formula C10H22
Molecular Weight 142.28 g/mol
IUPAC Name 4-ethyloctane
Standard InChI InChI=1S/C10H22/c1-4-7-9-10(6-3)8-5-2/h10H,4-9H2,1-3H3
Standard InChI Key NRJUFUBKIFIKFI-UHFFFAOYSA-N
SMILES CCCCC(CC)CCC
Canonical SMILES CCCCC(CC)CCC

Introduction

Chemical Structure and Properties

4-Ethyloctane consists of an eight-carbon main chain (octane backbone) with a two-carbon branch (ethyl group) attached at the fourth carbon position. This specific arrangement creates a branched alkane with the molecular formula C₁₀H₂₂ and a molecular weight of 142.28 g/mol . The structure can be understood by examining its IUPAC name: "octane" indicates the eight-carbon main chain, "ethyl" refers to the two-carbon branch, and "4-" specifies the position of attachment on the main chain. This branching pattern creates a distinctive three-dimensional structure that influences the compound's physical and chemical behavior in significant ways. The branched configuration results in a more compact molecular shape compared to its linear isomer, affecting properties such as boiling point, melting point, and solubility .

Structural Representation

The structural formula of 4-ethyloctane shows how the carbon and hydrogen atoms are arranged in three-dimensional space. The main chain consists of eight carbon atoms in sequence, typically represented as:

CH₃-CH₂-CH₂-CH-CH₂-CH₂-CH₂-CH₃
|
CH₂-CH₃

This representation illustrates the eight-carbon backbone with the ethyl group (CH₂-CH₃) attached at the fourth carbon position . The carbon at position 4 becomes a branch point, creating a tertiary carbon atom that bears a hydrogen atom, two carbon atoms from the main chain, and one carbon from the ethyl branch. This specific arrangement gives 4-ethyloctane its characteristic properties and makes the fourth carbon a potential stereogenic center. The three-dimensional arrangement of atoms around this carbon plays a crucial role in determining the compound's stereochemical properties and potential for existing as stereoisomers. This structural configuration directly influences the physical properties and reactivity patterns of 4-ethyloctane compared to other C₁₀H₂₂ isomers .

Molecular Identification

4-Ethyloctane can be identified and characterized using various standard chemical notations that provide specific information about its structure and properties. These identifiers allow for precise communication about the compound and facilitate database searches and comparisons with related molecules. The compound's CAS Registry Number is 15869-86-0, providing a unique identifier in chemical databases . The IUPAC standard InChI notation for the compound is InChI=1S/C10H22/c1-4-7-9-10(6-3)8-5-2/h10H,4-9H2,1-3H3, which encodes the structural information in a standardized format . Another useful identifier is the SMILES notation (CCCCC@HCCC), which represents the chemical structure in a linear text format that can be interpreted by various chemical software packages. These standardized identifiers ensure consistent representation of 4-ethyloctane across different chemical databases and literature sources, enabling researchers to access relevant information efficiently .

Stereochemistry of 4-Ethyloctane

The stereochemistry of 4-ethyloctane represents one of its most interesting chemical features. Carbon 4, where the ethyl group is attached, becomes a stereogenic center because it is bonded to four different groups: a propyl group extending to carbon 1, a butyl group extending to carbon 8, an ethyl branch, and a hydrogen atom. This arrangement creates the potential for two distinct stereoisomers that are mirror images of each other but cannot be superimposed. These stereoisomers, also known as enantiomers, have identical physical properties except for their interaction with plane-polarized light and with other chiral entities. The presence of this stereogenic center introduces important considerations for synthesis, analysis, and potential applications of 4-ethyloctane where stereochemical purity might be important .

R and S Configuration

The specific three-dimensional arrangement of the four different groups around the chiral carbon in 4-ethyloctane can be designated using the Cahn-Ingold-Prelog priority rules, resulting in either an (R) or (S) configuration . In this system, the four groups attached to the stereogenic center are assigned priorities based on atomic number (or mass for isotopes). For 4-ethyloctane, the priority order would typically be: butyl > propyl > ethyl > hydrogen. When viewed with the lowest priority group (hydrogen) pointed away from the observer, if the remaining three groups decrease in priority in a clockwise direction, the stereocenter is designated as (R). If they decrease in priority in a counterclockwise direction, it is designated as (S). Both (R)-4-ethyloctane and (S)-4-ethyloctane can exist as distinct chemical entities, and the PubChem database specifically lists (4R)-4-ethyloctane as a compound with its own unique identifier . The absolute configuration can be determined through various analytical techniques including X-ray crystallography (for suitable derivatives), nuclear magnetic resonance with chiral shift reagents, and vibrational circular dichroism.

Properties of Stereoisomers

Physical Properties

4-Ethyloctane possesses physical properties characteristic of medium-chain branched alkanes, with values that reflect its molecular structure and the intermolecular forces operating between its molecules. As a saturated hydrocarbon with ten carbon atoms, it exists as a colorless liquid at room temperature and pressure. The branched structure significantly influences properties like boiling point, melting point, and viscosity, typically resulting in values that differ from those of the straight-chain isomer, decane. These differences arise primarily from the way the branching affects molecular packing and the strength of van der Waals forces between molecules. Understanding these physical properties is essential for predicting the behavior of 4-ethyloctane in various applications and for developing methods for its isolation, purification, and analysis .

Basic Physical Characteristics

The physical state of 4-ethyloctane at standard temperature and pressure is a colorless liquid with a mild hydrocarbon odor similar to other medium-chain alkanes. With a molecular weight of 142.28 g/mol, it falls in the range of hydrocarbons that remain liquid at ambient conditions . The density would be expected to be in the range of 0.73-0.76 g/cm³, typical for branched alkanes of this size, with the exact value influenced by the branching pattern. The boiling point of 4-ethyloctane would likely be somewhat lower than that of its straight-chain isomer (decane, which boils at approximately 174°C) due to the branching at carbon 4, which reduces the surface area available for intermolecular attractions. This reduction in attractive forces means less energy is required to separate the molecules during vaporization, resulting in a lower boiling point. Similarly, the melting point would be expected to be lower than that of decane due to the disruption in crystal packing caused by the branching. These physical characteristics make 4-ethyloctane similar to other components found in petroleum fractions such as gasoline and kerosene .

Solubility and Phase Behavior

Like other alkanes, 4-ethyloctane exhibits characteristic solubility patterns determined by the "like dissolves like" principle of solubility. The compound would be essentially insoluble in water due to its non-polar nature and inability to form hydrogen bonds with water molecules, with an expected water solubility below 0.1 mg/L at room temperature. Conversely, it would be highly soluble in non-polar solvents such as hexane, benzene, and other hydrocarbons, as well as in moderately polar solvents like diethyl ether and dichloromethane. The phase behavior of 4-ethyloctane includes transitions between solid, liquid, and gas phases at specific temperatures and pressures, with the exact transition points influenced by the branched structure. The vapor pressure at room temperature would be low but measurable, and would increase exponentially with temperature according to the Clausius-Clapeyron equation. These solubility and phase behavior characteristics influence how 4-ethyloctane would behave in various physical and chemical processes, including distillation, extraction, and chromatographic separation. In applications such as fuel formulations, these properties would affect mixing behavior, volatility, and cold-flow characteristics .

Chemical Properties and Reactions

Characteristic Reactions

Analytical Methods for Identification

The detection, identification, and characterization of 4-ethyloctane require appropriate analytical techniques that can distinguish it from isomeric hydrocarbons and determine its purity and stereochemical composition. The challenge in analyzing this compound lies in distinguishing it from other C₁₀H₂₂ isomers, which have identical molecular weights and similar chemical properties. Modern instrumental techniques provide powerful tools for this purpose, offering high sensitivity and selectivity. For stereochemical analysis, specialized techniques capable of distinguishing between enantiomers are particularly important, as conventional methods often cannot differentiate between these mirror-image forms that have identical physical properties except for their interaction with polarized light and other chiral entities .

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy represents one of the most powerful tools for identifying and characterizing 4-ethyloctane and distinguishing it from its isomers. ¹H NMR would show characteristic patterns reflecting the different hydrogen environments in the molecule, with signals for the methyl groups (CH₃), methylene groups (CH₂), and the methine hydrogen (CH) at the branch point, each with characteristic chemical shifts and coupling patterns. The hydrogen at the branch point (carbon 4) would appear as a multiplet at approximately 1.3-1.5 ppm, while the terminal methyl groups would show as triplets around 0.8-0.9 ppm. ¹³C NMR would provide complementary information about the carbon skeleton, with ten distinct signals corresponding to the different carbon environments in the molecule. Infrared (IR) spectroscopy would show characteristic C-H stretching bands around 2850-2960 cm⁻¹ and bending vibrations around 1375-1450 cm⁻¹, although these would be similar for all alkane isomers and thus less diagnostic than NMR. Mass spectrometry would confirm the molecular weight of 142 and provide a fragmentation pattern that could help identify the branching pattern, with characteristic fragments resulting from cleavage at the branch point .

Chromatographic Methods

Environmental Considerations

Understanding the environmental behavior and impact of hydrocarbons like 4-ethyloctane is important for assessing potential risks and developing appropriate handling procedures. As a branched alkane, 4-ethyloctane would share many environmental characteristics with other medium-chain hydrocarbons found in petroleum products. Its environmental fate would be influenced by its physical properties, including volatility, water solubility, and biodegradability. Like other alkanes, it would undergo gradual degradation in the environment through both abiotic processes (such as photochemical oxidation) and biological processes (microbial degradation). The branched structure would influence these degradation processes, typically resulting in different rates and pathways compared to straight-chain isomers. Understanding these processes is essential for assessing the persistence and potential accumulation of 4-ethyloctane in different environmental compartments .

Environmental Fate and Transport

If released into the environment, 4-ethyloctane would partition primarily into air and soil, with limited distribution to water due to its low water solubility. In the atmosphere, it would undergo photooxidation reactions with hydroxyl radicals, producing various oxygenated intermediates before eventual conversion to carbon dioxide and water. The estimated half-life for this process would likely be on the order of days to weeks, depending on atmospheric conditions. In soil, 4-ethyloctane would be expected to have low to moderate mobility due to its hydrophobic nature and tendency to adsorb to soil organic matter. Volatilization from moist soil surfaces would be significant, while volatilization from dry soil would be more limited. In water, the compound would largely partition to sediments and suspended solids rather than remaining dissolved, with significant volatilization from water surfaces. These environmental transport processes would determine where 4-ethyloctane might accumulate if released and the environmental compartments where exposure might occur. Understanding these processes is important for risk assessment and for developing appropriate environmental management strategies for activities that might release this or similar compounds .

Biodegradation and Persistence

Microbial degradation represents an important fate process for 4-ethyloctane in soil and water environments. Like other alkanes, it would be subject to biodegradation by various microorganisms, particularly bacteria and fungi that have evolved to utilize hydrocarbons as carbon and energy sources. The initial step in aerobic biodegradation typically involves oxidation of a terminal methyl group to an alcohol by monooxygenase enzymes, followed by further oxidation to aldehydes and carboxylic acids. These intermediates can then enter central metabolic pathways like the tricarboxylic acid cycle. The branched structure of 4-ethyloctane would likely result in slower biodegradation compared to straight-chain alkanes of similar length, as the branch point can hinder the action of enzymes involved in the degradation process. Under anaerobic conditions, biodegradation would proceed more slowly through different metabolic pathways, potentially involving initial activation by addition to fumarate. The stereochemistry of 4-ethyloctane might also influence biodegradation rates and pathways, as many enzymes involved in biodegradation exhibit stereoselectivity. Understanding these biodegradation processes is important for predicting the environmental persistence of 4-ethyloctane and for developing bioremediation strategies for sites contaminated with similar hydrocarbons .

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